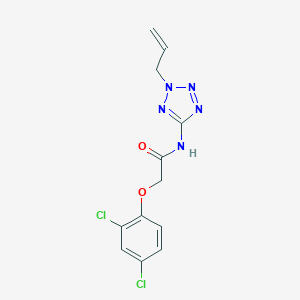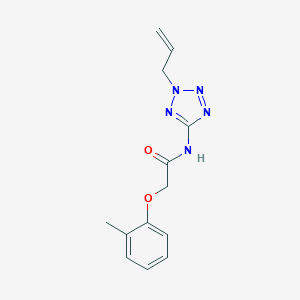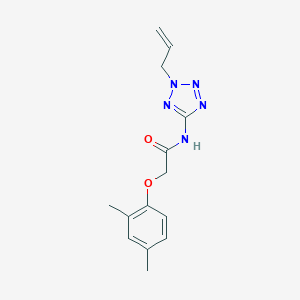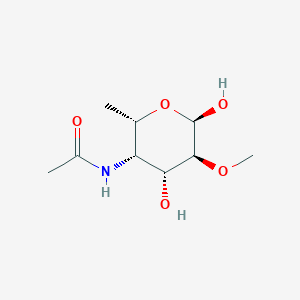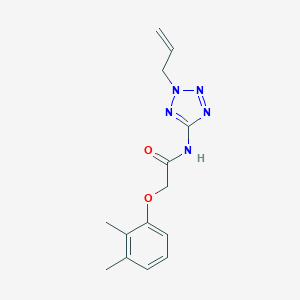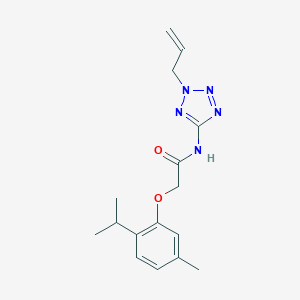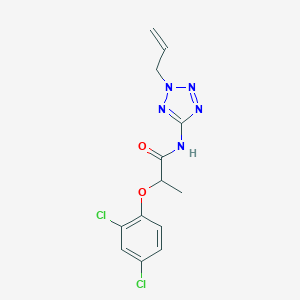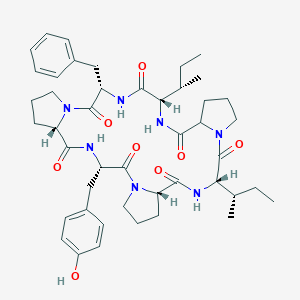
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) is a cyclic peptide that has gained significant attention in the field of scientific research due to its unique structure and potential applications. This peptide is composed of six amino acids, including proline, isoleucine, phenylalanine, and tyrosine, arranged in a cyclic manner.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Behavior
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) and similar peptides have been studied for their crystal structures and molecular behavior. For example, a related peptide, [Aib5,6-D-Ala8]-cyclolinopeptide A, demonstrated a specific molecular structure and intramolecular hydrogen-bond pattern, crucial for understanding its interaction with other molecules (Saviano et al., 1995).
Biological Activity
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) and its analogs have been researched for various biological activities. For instance, cyclo(L-prolyl-L-phenylalanyl), a similar cyclic dipeptide, was found to have antimicrobial and antitumor properties (Milne et al., 1998).
DNA Interaction
One specific study found that cyclo(L-prolyl-L-phenylalanyl) could inhibit DNA topoisomerase I activity, suggesting its potential as a novel inhibitor of this crucial enzyme in DNA replication (Rhee, 2002).
Radioprotective Effects
Research also indicates potential radioprotective effects of cyclo(L-phenylalanyl-L-prolyl) on irradiated rat lungs, which is significant for understanding its role in mitigating radiation-induced damage (Lee & Rhee, 2008).
Antifungal and Antihelmintic Potential
Cyclotetrapeptides, such as cyclo-(isoleucyl-prolyl-leucyl-alanyl), synthesized using similar peptides, have shown antifungal and antihelmintic potential, indicating their broader use in pharmaceutical applications (Dahiya & Gautam, 2010).
Antibacterial and Antifungal Properties
Cyclic dipeptides like cyclo(L-phenylalanyl-L-prolyl) have been investigated for their antibacterial and antifungal properties, suggesting their potential application as pharmacological agents (Graz et al., 1999).
Conformational Studies
Further studies on the conformation of related cyclic dipeptides provide insights into their structural behavior, which is essential for designing drugs and understanding their interaction with biological systems (Milne et al., 1992).
Eigenschaften
CAS-Nummer |
147395-10-6 |
|---|---|
Produktname |
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) |
Molekularformel |
C45H61N7O8 |
Molekulargewicht |
828 g/mol |
IUPAC-Name |
(3S,6S,12S,15S,21S,24S)-21-benzyl-3,24-bis[(2S)-butan-2-yl]-12-[(4-hydroxyphenyl)methyl]-1,4,10,13,19,22,25-heptazatetracyclo[25.3.0.06,10.015,19]triacontane-2,5,11,14,20,23,26-heptone |
InChI |
InChI=1S/C45H61N7O8/c1-5-27(3)37-42(57)47-33(25-29-13-8-7-9-14-29)44(59)50-22-10-15-34(50)39(54)46-32(26-30-18-20-31(53)21-19-30)43(58)51-23-11-16-35(51)41(56)49-38(28(4)6-2)45(60)52-24-12-17-36(52)40(55)48-37/h7-9,13-14,18-21,27-28,32-38,53H,5-6,10-12,15-17,22-26H2,1-4H3,(H,46,54)(H,47,57)(H,48,55)(H,49,56)/t27-,28-,32-,33-,34-,35-,36?,37-,38-/m0/s1 |
InChI-Schlüssel |
QKAAFOFCOXIVQV-GWHVZCMOSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N4CCCC4C(=O)N1)[C@@H](C)CC)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)N1)C(C)CC)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)N1)C(C)CC)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 |
Synonyme |
cyclo(Pro-Ile-Pro-Ile-Phe-Pro-Tyr) cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) phakellistatin 1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)

